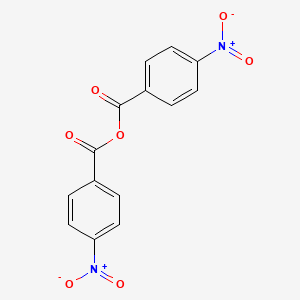

4-Nitrobenzoic anhydride

Descripción general

Descripción

4-Nitrobenzoic anhydride is a useful research compound. Its molecular formula is C14H8N2O7 and its molecular weight is 316.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Nitrobenzoic anhydride (NBA) is a chemical compound derived from 4-nitrobenzoic acid, widely used in organic synthesis and as a reagent in various chemical reactions. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications. This article delves into the biological properties, metabolic pathways, and toxicological data associated with this compound.

- Molecular Formula : CHNO

- Molecular Weight : 179.13 g/mol

- Density : 1.58 g/cm³

Metabolism and Pharmacokinetics

This compound undergoes metabolic transformation in biological systems, primarily converting to 4-aminobenzoic acid (PABA). Studies indicate that the reduction of 4-nitrobenzoic acid occurs at varying rates depending on the species and organ involved:

The metabolism is significantly influenced by gut microbiota, which can reduce the compound's efficacy when antibiotics are administered prior to exposure .

Toxicological Studies

Toxicological assessments have revealed several adverse effects associated with exposure to this compound:

- Acute Toxicity : In studies involving rats, doses exceeding 160 mg/kg body weight led to observable effects such as spleen congestion and haemosiderin deposits .

- Chronic Exposure : Long-term studies indicated changes in hematological parameters, including increased reticulocyte counts and decreased erythrocyte levels at doses of 210 mg/kg body weight .

- Mutagenicity : The compound has shown mutagenic properties in bacterial assays and clastogenic effects in Chinese hamster ovary (CHO) cells .

Study on Carcinogenicity

A significant study conducted over two years on rats demonstrated that exposure to high concentrations of 4-nitrobenzoic acid resulted in increased incidences of adenomas, particularly in female rats . This suggests potential carcinogenic activity linked to long-term exposure.

Impact on Coenzyme Q Biosynthesis

Research highlighted that 4-nitrobenzoate inhibits the enzyme involved in coenzyme Q biosynthesis in mammalian cell cultures. This inhibition was found to be competitive and dose-dependent, indicating a significant impact on cellular respiration and antioxidant defense mechanisms .

Data Table: Summary of Biological Effects

| Study Type | Effect Observed | Dose/Concentration | Species |

|---|---|---|---|

| Acute Toxicity | Spleen congestion, haemosiderin deposits | >160 mg/kg body weight | Rats |

| Chronic Toxicity | Changes in hematological parameters | 210 mg/kg body weight | Rats |

| Mutagenicity | Positive in bacterial assays | N/A | Bacteria |

| Carcinogenicity | Increased adenomas in female rats | High concentrations | Rats |

| Enzyme Inhibition | Inhibition of coenzyme Q biosynthesis | Dose-dependent | Mammalian cells |

Propiedades

IUPAC Name |

(4-nitrobenzoyl) 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O7/c17-13(9-1-5-11(6-2-9)15(19)20)23-14(18)10-3-7-12(8-4-10)16(21)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMVSZGJZRQOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301932 | |

| Record name | 4-nitrobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902-47-6 | |

| Record name | Benzoic acid, anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitrobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.